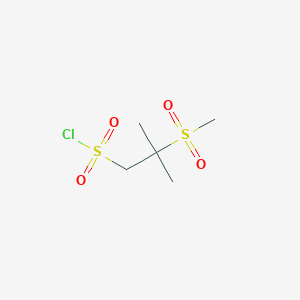

2-Methanesulfonyl-2-methylpropane-1-sulfonyl chloride

Description

2-Methanesulfonyl-2-methylpropane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by two sulfonyl groups: a methanesulfonyl group (-SO₂CH₃) and a sulfonyl chloride (-SO₂Cl) attached to a branched propane backbone. This structure confers high electrophilicity, making it a reactive intermediate in organic synthesis, particularly for introducing sulfonyl groups or acting as a cross-linking agent.

Properties

IUPAC Name |

2-methyl-2-methylsulfonylpropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO4S2/c1-5(2,11(3,7)8)4-12(6,9)10/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWTUQXTMNLYKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methanesulfonyl-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 2-methylpropane-1,2-diol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate sulfonate ester, which is then converted to the sulfonyl chloride by treatment with thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methanesulfonyl-2-methylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride groups can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydrides using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, alcohols, thiols), bases (pyridine, triethylamine), solvents (dichloromethane, tetrahydrofuran).

Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvents (water, acetic acid).

Major Products:

Substitution: Sulfonamides, sulfonates, sulfonothioates.

Reduction: Sulfonyl hydrides.

Oxidation: Sulfonic acids.

Scientific Research Applications

2-Methanesulfonyl-2-methylpropane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methanesulfonyl-2-methylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride groups. These groups can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide, sulfonate, or sulfonothioate linkages . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

2-Methylpropane-1-sulfonyl Chloride (CAS 139631-62-2)

- Structural Similarity : 0.78 (based on ).

- Key Differences : Lacks the methanesulfonyl (-SO₂CH₃) group present in the target compound, resulting in lower steric hindrance and fewer electron-withdrawing effects.

- Reactivity : Moderately reactive in sulfonation reactions but less versatile due to the absence of dual sulfonyl functionalities.

- Safety : Classified as an irritant, requiring skin protection but less corrosive than the target compound .

Cyclobutylmethanesulfonyl Chloride (CAS 35432-36-1)

Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

- Structural Relationship : The sodium salt derivative of 2-methylprop-2-ene-1-sulfonyl chloride ().

- Reactivity: Non-reactive compared to sulfonyl chlorides; used as a surfactant or anionic monomer in industrial processes.

- Safety: No CLP classification required, unlike the highly reactive and corrosive target compound .

Application-Specific Differences

- Target Compound : Used in advanced organic synthesis for dual sulfonyl group incorporation, e.g., in pharmaceuticals or specialty polymers.

- Sodium 2-methylprop-2-ene-1-sulphonate: Industrial applications in water treatment or as a co-monomer in polyelectrolytes .

- Cyclobutylmethanesulfonyl Chloride : Niche use in strained-ring chemistry, unlike the broader utility of the target compound .

Research Findings and Data Gaps

- Reactivity Data : The target compound’s dual sulfonyl groups may enhance electrophilicity compared to analogs, but experimental data on reaction kinetics or stability is lacking in the provided evidence.

- Toxicity Profile : While sulfonyl chlorides are generally corrosive, the specific ecotoxicological impact of 2-Methanesulfonyl-2-methylpropane-1-sulfonyl chloride remains unstudied .

Biological Activity

2-Methanesulfonyl-2-methylpropane-1-sulfonyl chloride is a sulfonyl chloride compound with significant potential in biological and medicinal chemistry. Its unique structure, characterized by two sulfonyl chloride groups, enhances its reactivity and versatility in various chemical reactions. This article explores its biological activity, mechanisms of action, synthesis methods, and applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The compound's IUPAC name is 2-methyl-2-(methylsulfonyl)propane-1-sulfonyl chloride, with the following molecular formula:

This structure allows for multiple types of chemical reactions, including substitution, reduction, and oxidation, which are critical for its biological applications.

The biological activity of 2-methanesulfonyl-2-methylpropane-1-sulfonyl chloride primarily stems from its ability to react with nucleophiles. The sulfonyl chloride groups can form covalent bonds with various biomolecules, leading to the formation of sulfonamides, sulfonates, or sulfonothioates. These reactions can modify the activity of enzymes and receptors in biological systems.

Pharmaceutical Development

- Drug Synthesis : The compound is utilized in synthesizing biologically active molecules, particularly pharmaceuticals targeting specific enzymes and receptors. Sulfonyl groups enhance the selectivity and potency of these drugs.

- Case Study : A recent study investigated a series of sulfonamide derivatives that included 2-methanesulfonyl-2-methylpropane-1-sulfonyl chloride as a precursor. These derivatives showed promise as allosteric modulators for specific receptors, indicating potential therapeutic applications in pain management .

- Antimicrobial Activity : Research has shown that compounds containing sulfonyl groups exhibit significant antimicrobial properties. The mechanism often involves the inhibition of cell wall synthesis or protein synthesis pathways in bacteria .

Agrochemical Applications

The compound is also explored for its role in developing agrochemicals. Sulfonyl-containing compounds can enhance the efficacy of herbicides and pesticides by improving their binding affinity to target sites within plant systems.

Synthesis Methods

The synthesis of 2-methanesulfonyl-2-methylpropane-1-sulfonyl chloride typically involves reacting 2-methylpropane-1,2-diol with methanesulfonyl chloride in the presence of a base such as pyridine. This method allows for high yields and purity necessary for biological applications.

Industrial Production

On an industrial scale, continuous flow processes are employed to optimize reaction conditions such as temperature and pressure. Automated systems ensure precise control over these parameters, enhancing efficiency and safety during production.

Comparative Analysis

To highlight the uniqueness of 2-methanesulfonyl-2-methylpropane-1-sulfonyl chloride compared to similar compounds:

| Compound Name | Structure Type | Key Applications |

|---|---|---|

| Methanesulfonyl chloride | Single sulfonyl chloride | General reagent in organic synthesis |

| 2-Methylpropane-1-sulfonyl chloride | Single sulfonyl chloride | Organic synthesis |

| 2-Methanesulfonyl-2-methylpropane-1-sulfonyl chloride | Dual sulfonyl chlorides | Pharmaceuticals, agrochemicals |

The dual sulfonyl groups provide increased reactivity and versatility compared to other related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.